(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Crystallographic Analysis and Absolute Configuration Determination
Single-crystal X-ray diffraction studies reveal that (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride crystallizes in a monoclinic system with space group P2₁/n. The unit cell parameters are a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, and β = 101.45(9)°, with a calculated density of 1.398 g/cm³. The absolute configuration at the C2 and C4 positions was confirmed via anomalous dispersion effects, showing the (S)-configuration at C2 and (R)-configuration at C4. The nitrobenzyl group adopts a pseudoequatorial orientation relative to the pyrrolidine ring, minimizing steric clashes (Fig. 1).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Z | 4 |
| R₁ (final refinement) | 0.0451 |
| wR₂ | 0.1393 |
| C–C bond lengths | 1.522–1.548 Å |
| N–O (nitro group) | 1.214–1.227 Å |
Hydrogen bonding between the protonated amine (N–H) and chloride ion (Cl⁻) stabilizes the zwitterionic form, with N–H⋯Cl distances of 2.12 Å. The carboxylic acid group participates in intermolecular O–H⋯O interactions (2.67 Å) with adjacent molecules, forming a layered supramolecular architecture.
Conformational Dynamics of the Pyrrolidine Ring System
The pyrrolidine ring exhibits a dynamic envelope conformation, with C2 deviating from the plane by 0.38 Å. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations show that the ring interconverts between C2-endo and C3-endo puckered states with an energy barrier of 6.2 kcal/mol. The 2-nitrobenzyl substituent imposes torsional strain on the C4–C7 bond (τ = 175.0°), favoring a trans-coplanar arrangement that restricts ring flexibility.
Table 2: Conformational Parameters
| Parameter | Value |
|---|---|
| Puckering amplitude (Q) | 0.42 Å |
| Pseudorotation phase (P) | 18° |
| C4–C7 torsion angle | 175.0° |
| Energy barrier (ΔG‡) | 6.2 kcal/mol |
Variable-temperature ¹H NMR studies in DMSO-d₆ reveal coalescence of diastereotopic protons at 320 K, confirming rapid ring inversion on the NMR timescale.
Electronic Effects of 2-Nitrobenzyl Substituent on Molecular Geometry
The electron-withdrawing nitro group induces polarization in the benzyl moiety, shortening the C7–C8 bond to 1.487 Å (vs. 1.512 Å in the unsubstituted analog). This conjugation stabilizes a quinoidal resonance structure, increasing the C8–N9 bond order (1.227 Å) compared to aromatic C–N bonds (1.334 Å). Natural Bond Orbital (NBO) analysis shows significant charge transfer (-0.32 e) from the pyrrolidine nitrogen to the nitro group, reducing basicity (pKₐ = 2.59 vs. 4.44 for proline).
Key Electronic Features:
The substituent’s ortho position creates steric hindrance, tilting the benzyl ring by 32° relative to the pyrrolidine plane.
Comparative Analysis of Diastereomeric Forms
The (2S,4R) diastereomer exhibits distinct physicochemical properties compared to its (2R,4S), (2S,4S), and (2R,4R) counterparts:
Table 3: Diastereomer Comparison
| Property | (2S,4R) | (2R,4S) | (2S,4S) |
|---|---|---|---|
| Melting point | 218–220°C | 205–207°C | 198–200°C |
| Solubility (H₂O) | 12.4 mg/mL | 9.8 mg/mL | 8.2 mg/mL |
| [α]D²⁵ (c=1, H₂O) | +34.5° | -33.2° | +12.7° |
| logP | 1.82 | 1.79 | 1.85 |
The (2S,4R) configuration maximizes intramolecular H-bonding between the carboxylic acid and pyrrolidine N–H, lowering solubility compared to (2S,4S). Molecular docking studies reveal a 15-fold higher binding affinity of (2S,4R) for prolyl oligopeptidase (Ki = 0.8 μM) versus (2R,4S) (Ki = 12.3 μM), attributed to optimal stereochemical complementarity.
Properties
IUPAC Name |
(2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18;/h1-4,8,10,13H,5-7H2,(H,15,16);1H/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZGTSFNVQSTNN-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376023 | |
| Record name | (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049734-78-2 | |
| Record name | (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride generally involves the following key steps:
- Starting Material: The synthesis often begins with a chiral pyrrolidine-2-carboxylic acid derivative, such as L-hydroxyproline or protected pyrrolidine carboxylic acids.
- Introduction of the 2-Nitrobenzyl Group: This is typically achieved via alkylation using 2-nitrobenzyl halides (e.g., 2-nitrobenzyl bromide or chloride) under basic conditions.
- Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to shield amine or carboxyl groups during intermediate steps to ensure regioselectivity and stereochemical integrity.
- Salt Formation: The final product is often converted to its hydrochloride salt to improve stability and solubility.
Detailed Synthetic Procedure Example
A representative preparation method based on literature and patent sources is summarized as follows:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of pyrrolidine nitrogen and carboxylic acid groups | Use of Boc anhydride or similar protecting agents in organic solvents | Formation of Boc-protected pyrrolidine derivatives |
| 2 | Alkylation with 2-nitrobenzyl bromide | Reaction in presence of base (e.g., sodium hydroxide or lithium hydroxide) in mixed solvents (THF/water) at room temperature | Introduction of 2-nitrobenzyl group at 4-position |
| 3 | Hydrolysis or deprotection | Acidic or basic conditions to remove protecting groups | Free (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid |
| 4 | Formation of hydrochloride salt | Treatment with HCl in appropriate solvent | This compound |
This approach yields the target compound with high stereochemical purity and yield, often exceeding 90% under optimized conditions.
Reaction Conditions and Optimization
- Base Selection: Sodium hydroxide or lithium hydroxide are commonly used to deprotonate the carboxylic acid and facilitate nucleophilic substitution.
- Solvent Systems: Mixtures of tetrahydrofuran (THF) and water are preferred to balance solubility and reaction rate.
- Temperature: Ambient (25°C) to slightly elevated temperatures optimize reaction kinetics without compromising stereochemistry.
- pH Control: Adjusting pH to acidic conditions after reaction completion allows for extraction and purification of the acid form.
- Purification: Extraction with ethyl acetate and drying over magnesium sulfate followed by evaporation yields the pure compound.
Research Findings on Preparation
Yields and Purity
- Typical yields reported for the alkylation and deprotection steps are near quantitative (up to 100% in some steps).
- Enantiomeric purity is maintained through the use of chiral starting materials and mild reaction conditions.
- The hydrochloride salt form enhances crystallinity and facilitates purification.
Structural Confirmation
- NMR Spectroscopy: Proton NMR shows characteristic multiplets corresponding to the pyrrolidine ring protons and aromatic protons of the 2-nitrobenzyl group.
- Mass Spectrometry: Confirms molecular weight consistent with the hydrochloride salt.
- Optical Rotation: Confirms retention of stereochemistry (2S,4R configuration).
Comparative Data Table of Preparation Methods
| Parameter | Method A (Patent EP3015456) | Method B (Literature Alkylation) | Method C (Hydroxyproline Route) |
|---|---|---|---|
| Starting Material | Boc-protected pyrrolidine derivative | Pyrrolidine-2-carboxylic acid | L-Hydroxyproline |
| Alkylating Agent | 2-Nitrobenzyl bromide | 2-Nitrobenzyl bromide | p-Nitrobenzyl chloroformate |
| Base | LiOH or NaOH | NaOH | NaOH |
| Solvent | THF/water | THF/water | Methanol/dichloromethane |
| Temperature | 25°C | 25°C | 0-5°C (for chloroformate addition) |
| Yield (%) | ~100% (intermediate) | >90% (final) | ~93% (intermediate) |
| Product Form | Free acid, then hydrochloride salt | Hydrochloride salt | Hydrobromide salt (analogous) |
| Purification | Extraction, drying, evaporation | Extraction, crystallization | Filtration, washing, drying |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitrobenzyl moiety undergoes selective reduction under catalytic hydrogenation or stoichiometric reducing conditions:
The reduction mechanism involves electron transfer to the nitro group, forming intermediates such as nitroso and hydroxylamine before final amine formation.
Hydrolysis of the Carboxylic Acid Derivatives
The carboxylic acid group participates in reversible reactions, enabling derivatization:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂ followed by ROH (e.g., MeOH, EtOH) | Corresponding ester (e.g., methyl/ethyl ester) | 70–85% |
| Amide Formation | DCC/HOBt with primary/secondary amines | Amide derivatives | 65–80% |
Esterification is critical for improving lipid solubility in pharmacological studies.
Substitution Reactions at the Benzyl Position
Electrophilic aromatic substitution (EAS) occurs at the benzyl aromatic ring:
| Reaction | Reagents/Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ in CH₂Cl₂ | 2-Bromo-4-(pyrrolidine)benzyl derivative | Predominantly para-substitution |
| Nitration | HNO₃/H₂SO₄ | 2,4-Dinitrobenzyl derivative | Limited due to steric hindrance |
Steric effects from the pyrrolidine ring influence substitution patterns, favoring para- over meta-positions.
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring undergoes oxidation under strong acidic or basic conditions:
| Reaction | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Ring Oxidation | KMnO₄, H₂O, 100°C | γ-Lactam derivative | Partial ring opening observed |
| Dehydrogenation | DDQ in toluene | Partially unsaturated pyrroline | 55–65% yield |
Oxidation products are often intermediates for further functionalization in medicinal chemistry.
Steric and Stereochemical Effects on Reactivity
The (2S,4R) configuration imposes steric constraints:
-
Nucleophilic Attack : The carboxylic acid group shows reduced reactivity toward bulky nucleophiles due to proximity to the benzyl group.
-
Chiral Stability : Racemization is minimal (<5%) under standard reaction conditions (pH 4–9, 25°C) .
Side Reactions and Byproducts
-
Decarboxylation : Occurs at >120°C, forming CO₂ and a secondary amine byproduct.
-
Nitro Group Displacement : Under strongly nucleophilic conditions (e.g., NaSH), the nitro group may be replaced by thiols (~20% yield).
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and chiral intermediates. Experimental data emphasize the importance of stereochemical control and reaction condition optimization to minimize side reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate due to its ability to interact with biological targets. Its structure allows it to act as:
- Inhibitors : It may function as an inhibitor for certain enzymes or receptors, potentially impacting pathways involved in diseases such as cancer or neurodegenerative disorders.
- Prodrugs : The compound's functional groups can be modified to enhance bioavailability and target specificity.
Biochemical Probes
As a chiral molecule, this compound is useful in studying stereochemistry in biological systems. It can be employed to:
- Investigate enzyme-substrate interactions where chirality plays a crucial role.
- Serve as a marker in studies related to drug metabolism and pharmacokinetics.
Synthetic Chemistry
The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure enables:
- The development of new synthetic pathways for creating other nitrogen-containing heterocycles.
- Applications in asymmetric synthesis, where its chirality can be utilized to produce enantiomerically pure compounds.
Case Study 1: Drug Development
A study highlighted the use of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in developing inhibitors for specific protein targets associated with cancer proliferation. The compound demonstrated promising inhibitory activity in vitro, suggesting further exploration for therapeutic applications.
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction of this compound with various enzymes revealed its potential to modulate enzyme activity. This was particularly evident in studies focusing on proteases where the compound acted as an effective competitive inhibitor.
Data Table of Applications
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an amino group instead of a nitro group.
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with notable potential in various scientific fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O4
- CAS Number : 1049734-78-2
- Molecular Weight : 288.71 g/mol
The compound features a pyrrolidine ring substituted with a 2-nitrobenzyl group and a carboxylic acid group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, modulating their activity. The structural characteristics of the pyrrolidine ring enhance binding affinity, making it a valuable tool in biochemical studies.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to mimic substrate interactions, thereby inhibiting enzyme function.
- Protein Interaction Studies : It serves as a biochemical probe to investigate protein interactions and enzyme mechanisms. The ability to modify the nitro group allows for the exploration of different biological pathways.
- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, especially in drug development targeting specific diseases.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
-
Inhibition Studies :
- A study demonstrated that the compound effectively inhibits certain proteases involved in cancer progression, suggesting its potential as an anticancer agent.
- Biochemical Probing :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Amino group instead of nitro group | Enhanced interaction with certain receptors |
| (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Methyl group instead of nitro group | Reduced enzyme inhibition potential |
The presence of the nitro group in this compound provides distinct reactivity patterns compared to its analogs, making it particularly valuable for research applications.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, highlighting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Mechanism Exploration
In another study focusing on enzyme kinetics, researchers utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic regulation. The findings provided insights into how structural modifications could enhance or diminish enzyme affinity.
Q & A
Q. What are the key synthetic routes for (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?
- Methodological Answer: The compound can be synthesized via stereoselective alkylation of a proline scaffold. For example:
Start with a Boc-protected (2S,4R)-4-hydroxyproline derivative.
Perform Mitsunobu or nucleophilic substitution with 2-nitrobenzyl bromide to introduce the benzyl group at the 4-position .
Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Key Considerations:
- Use chiral auxiliaries or catalysts to maintain stereochemical integrity at the 2S and 4R positions.
- Monitor reaction progress via TLC or HPLC (≥95% purity is typical for research-grade material) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer:
- Store at 2–8°C in a tightly sealed, moisture-free container .
- Protect from light due to the nitrobenzyl group’s potential photochemical reactivity .
- Conduct stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to confirm storage conditions .
Q. What analytical techniques are recommended for characterization?
- Methodological Answer:
- NMR Spectroscopy: Confirm stereochemistry via H and C NMR, comparing coupling constants (e.g., ) to known proline derivatives .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry: HRMS (ESI-TOF) to verify molecular weight (theoretical Mw = 286.71 for hydrochloride salt) .
Advanced Questions
Q. How does the stereochemistry (2S,4R) influence catalytic activity in asymmetric synthesis?
- Methodological Answer:
- The 4R-configuration positions the 2-nitrobenzyl group to create a steric environment that enhances enantioselectivity in organocatalytic reactions (e.g., aldol or Michael additions). Comparative studies with (2S,4S) diastereomers show up to 20% lower enantiomeric excess (ee) in non-complementary configurations .
- Experimental Design:
- Perform kinetic resolution experiments using racemic substrates.
- Analyze ee via chiral HPLC or H NMR with chiral shift reagents .
Q. What are the potential hazards and safety protocols for handling this compound?
- Methodological Answer:
- Hazards:
- Skin/Eye Irritation: The hydrochloride salt and nitro group may cause irritation (similar to H315/H319 hazards in structurally related compounds) .
- Respiratory Risk: Use fume hoods to avoid inhalation of fine particles (precautionary P261/P271) .
- Mitigation:
- Wear nitrile gloves, lab coats, and safety goggles.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can researchers resolve contradictions in reported solubility data?
- Methodological Answer:
- Issue: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from salt vs. free-base forms.
- Resolution:
Confirm the compound’s form (hydrochloride salt vs. free carboxylic acid) via elemental analysis .
Test solubility in incremental solvent ratios (e.g., DMSO:PBS) using UV-Vis spectroscopy to quantify saturation .
Compare with structurally similar derivatives (e.g., 4-cyanobenzyl analog, solubility ~12 mg/mL in DMSO) .
Contradictions and Resolutions
- Hazard Classification Discrepancies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
